Calycosin

Vue d'ensemble

Description

La calycosine est une isoflavone O-méthylée, un type de composé organique naturel. Elle est principalement isolée des racines d'Astragalus membranaceus et de Trifolium pratense (trèfle rouge) . La calycosine a suscité un intérêt considérable en raison de ses diverses activités biologiques, notamment ses propriétés anti-inflammatoires, antioxydantes et antitumorales .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La calycosine peut être synthétisée à partir de la formononétine par une réaction d'hydroxylation. L'isoflavone 3'-hydroxylase catalyse la conversion de la formononétine en calycosine en utilisant du NADPH, du H+ et du O2 . Les conditions réactionnelles impliquent généralement le maintien d'un environnement contrôlé pour garantir l'activité et la stabilité de l'enzyme.

Méthodes de production industrielle

La production industrielle de calycosine implique souvent une extraction hydrolytique à partir d'Astragalus membranaceus. Le processus comprend l'utilisation d'éthanol à 100 % et d'acide chlorhydrique 2,5 mol/L, avec un rapport solide-liquide de 1:40, extrait pendant 2 heures . La chromatographie contre-courante à grande vitesse est ensuite utilisée pour purifier le composé, atteignant une pureté de 95,8 % et un taux de récupération de 85,9 % .

Analyse Des Réactions Chimiques

Types de réactions

La calycosine subit diverses réactions chimiques, notamment :

Oxydation : La calycosine peut être oxydée pour former différents dérivés.

Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels de la calycosine.

Substitution : Les réactions de substitution peuvent introduire de nouveaux groupes fonctionnels dans la molécule de calycosine.

Réactifs et conditions courants

Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le peroxyde d'hydrogène, des agents réducteurs comme le borohydrure de sodium et divers catalyseurs pour faciliter les réactions de substitution. Les conditions impliquent souvent des températures et des niveaux de pH contrôlés pour assurer la voie réactionnelle souhaitée.

Principaux produits

Les principaux produits formés à partir de ces réactions comprennent divers dérivés hydroxylés, méthoxylés et autres dérivés substitués de la calycosine, chacun avec des activités biologiques uniques.

Applications de la recherche scientifique

La calycosine a un large éventail d'applications de recherche scientifique :

Chimie : Utilisée comme composé modèle pour étudier la chimie des isoflavones et de ses dérivés.

Biologie : Étudiée pour son rôle dans les processus cellulaires, notamment l'apoptose et la régulation du cycle cellulaire.

Médecine : Explorée pour ses effets thérapeutiques potentiels dans le traitement du cancer, des maladies cardiovasculaires et de l'ostéoporose

Industrie : Utilisée dans le développement de cosméceutiques pour des produits éclaircissants et anti-âge pour la peau.

Mécanisme d'action

La calycosine exerce ses effets par le biais de diverses cibles moléculaires et voies :

Anti-inflammatoire : Inhibe l'expression de la cyclooxygénase-2 et des métalloprotéinases matricielles, réduisant l'inflammation.

Antioxydant : Élimine les radicaux libres et stimule les enzymes antioxydantes.

Antitumoral : Induit l'apoptose dans les cellules cancéreuses en modulant les voies de signalisation PI3K/AKT et MAPK.

Applications De Recherche Scientifique

Pharmacological Properties

Calycosin exhibits a range of pharmacological effects, which can be categorized into several key areas:

- Antioxidant Activity : this compound is known for its potent antioxidant properties, which help in scavenging free radicals and reducing oxidative stress. This effect is crucial in preventing cellular damage and has implications for aging and various diseases.

- Anti-inflammatory Effects : Research indicates that this compound can inhibit the production of pro-inflammatory cytokines and enzymes, such as cyclooxygenase-2 and nitric oxide synthase. This property makes it a candidate for treating inflammatory conditions.

- Anticancer Activity : Several studies have demonstrated that this compound can induce apoptosis (programmed cell death) in various cancer cell lines, including breast, liver, and colon cancers. It has been shown to inhibit tumor growth by regulating multiple signaling pathways.

- Neuroprotective Effects : this compound displays neuroprotective properties by promoting neuronal survival and function. Its ability to modulate neurotransmitter levels and reduce neuroinflammation suggests potential applications in neurodegenerative diseases like Alzheimer's and Parkinson's.

- Cardiovascular Benefits : this compound has been associated with cardiovascular health by improving endothelial function, reducing blood pressure, and exhibiting anti-atherosclerotic effects.

Case Study 1: Anticancer Activity

A study published in the Journal of Ethnopharmacology investigated the effects of this compound on breast cancer cells. The results demonstrated that this compound significantly inhibited cell proliferation and induced apoptosis through the activation of caspase-3 and caspase-9 pathways. The study concluded that this compound could serve as a potential therapeutic agent for breast cancer treatment.

Case Study 2: Neuroprotection

Research published in Frontiers in Pharmacology examined the neuroprotective effects of this compound in a mouse model of Alzheimer's disease. The findings revealed that this compound treatment improved cognitive function and reduced amyloid-beta plaque deposition in the brain. The study highlighted this compound's potential as a therapeutic strategy for neurodegenerative disorders.

Case Study 3: Cardiovascular Health

A clinical trial reported in Phytomedicine assessed the impact of this compound on patients with hypertension. The results showed a significant reduction in systolic and diastolic blood pressure after this compound supplementation over eight weeks. This suggests its potential application in managing hypertension.

Data Tables

| Application Area | Key Findings | References |

|---|---|---|

| Antioxidant Activity | Scavenges free radicals; reduces oxidative stress | , |

| Anti-inflammatory Effects | Inhibits pro-inflammatory cytokines | , |

| Anticancer Activity | Induces apoptosis in cancer cells | , |

| Neuroprotective Effects | Improves cognitive function; reduces amyloid plaques | , |

| Cardiovascular Benefits | Lowers blood pressure; improves endothelial function | , |

Mécanisme D'action

Calycosin exerts its effects through various molecular targets and pathways:

Comparaison Avec Des Composés Similaires

Composés similaires

Formononétine : Un précurseur de la calycosine, également une isoflavone avec des activités biologiques similaires.

Daïdzéine : Une autre isoflavone avec des propriétés anti-inflammatoires et antioxydantes.

Génistéine : Connue pour ses effets anticancéreux et antioxydants.

Unicité de la calycosine

La calycosine se distingue par son modèle d'hydroxylation spécifique, qui contribue à ses activités biologiques uniques. Sa capacité à moduler plusieurs voies de signalisation en fait un composé polyvalent dans la recherche thérapeutique .

Activité Biologique

Calycosin, a naturally occurring isoflavonoid predominantly found in the roots of Astragalus membranaceus, has garnered attention for its diverse biological activities. This article delves into the pharmacological effects of this compound, focusing on its anti-cancer, anti-inflammatory, and neuroprotective properties, supported by various studies and case analyses.

1. Anti-Cancer Activity

This compound exhibits significant anti-cancer effects across various cancer types, particularly breast cancer. Research indicates that this compound can inhibit the proliferation of cancer cells and induce apoptosis through several molecular pathways.

- Estrogen Receptor Modulation : this compound targets estrogen receptor beta (ER-β), leading to the suppression of insulin-like growth factor 1 receptor (IGF-1R) signaling. This interaction is crucial for the inhibition of cell proliferation in ER-positive breast cancer cells .

- MAPK and PI3K/Akt Pathways : The compound modulates key signaling pathways such as MAPK and PI3K/Akt, which are vital for cell survival and proliferation. In vitro studies have shown that this compound can downregulate the phosphorylation of proteins involved in these pathways, thus promoting apoptosis .

Case Studies

- A study demonstrated that this compound reduced the viability of MCF-7 and T-47D breast cancer cells in a dose-dependent manner, with concentrations ranging from 0.5 to 100 μM significantly inhibiting cell growth .

- Another investigation revealed that this compound induced apoptosis in B-CPAP thyroid cancer cells by increasing the expression ratio of pro-apoptotic Bax to anti-apoptotic Bcl-2 proteins .

2. Anti-Inflammatory Effects

This compound has been shown to exert protective effects against inflammation-related conditions, particularly in models of acute pancreatitis.

- Inhibition of Inflammatory Mediators : this compound reduces the expression of high mobility group box 1 (HMGB1) and inhibits nuclear factor-kappa B (NF-kB) signaling pathways, which are critical in mediating inflammatory responses .

- Clinical Observations : In a mouse model of severe acute pancreatitis, this compound administration significantly attenuated local and systemic inflammatory responses, suggesting its potential as a therapeutic agent for inflammatory diseases .

3. Neuroprotective Properties

This compound's neuroprotective effects have been explored in various studies, particularly concerning oxidative stress and neurodegenerative diseases.

- Antioxidant Activity : this compound has been reported to enhance antioxidant enzyme activities and reduce oxidative stress markers in neuronal cells, contributing to its neuroprotective effects .

- In Vivo Studies : Animal studies have indicated that this compound can improve cognitive functions and reduce neurodegeneration in models of Alzheimer's disease .

4. Summary of Findings

The following table summarizes key findings regarding the biological activities of this compound:

Propriétés

IUPAC Name |

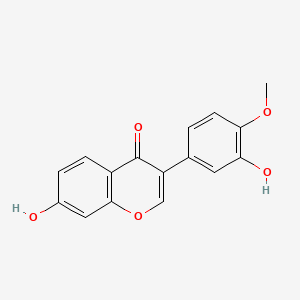

7-hydroxy-3-(3-hydroxy-4-methoxyphenyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O5/c1-20-14-5-2-9(6-13(14)18)12-8-21-15-7-10(17)3-4-11(15)16(12)19/h2-8,17-18H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZAJQOPSWWVMBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70174580 | |

| Record name | Calycosin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70174580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

In methanol, 1 mg/mL, clear, colorless | |

| Record name | Calycosin | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8109 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

... The present study was designed to explore the therapeutic effect of calycosin, an active component from A. radix, on AGEs-induced macrophages infiltration in HUVECs. ...Transwell HUVEC-macrophage co-culture system was established to evaluate macrophage migration and adhesion. Immunocytochemistry was applied to examine TGF-beta1, ICAM-1 and RAGE protein expressions; real-time PCR was carried out to determine mRNA expression of TGF-beta1, ICAM-1 and RAGE. Immunofluorescence was carried out to observe estrogen receptor-alpha, ICAM-1, RAGE expression and the phosphorylation status of ERK1/2 and NF-kappaB. Calycosin significantly reduced AGEs-induced macrophage migration and adhesion to HUVEC. Pre-treatment with calycosin strikingly down-regulated HUVEC TGF-beta1, ICAM-1 and RAGE expressions in both protein and mRNA levels. Furthermore, calycosin incubation significantly increased estrogen receptor expression and reversed AGEs-induced ERK1/2 and NF-kappaB phosphorylation and nuclear translocation in HUVEC, and this effect of calycosin could be inhibited by estrogen receptor inhibitor, ICI182780. These findings suggest that calycosin can reduce AGEs-induced macrophage migration and adhesion to endothelial cells and relieve the local inflammation; furthermore, this effect was via estrogen receptor-ERK1/2-NF-kappaB pathway. | |

| Record name | Calycosin | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8109 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White to off-white powder | |

CAS No. |

20575-57-9 | |

| Record name | Calycosin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20575-57-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Calycosin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020575579 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Calycosin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70174580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 20575-57-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CALYCOSIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/09N3E8P7TA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Calycosin | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8109 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does calycosin exert its anti-tumor effects?

A1: this compound exhibits anti-tumor effects via various mechanisms, including:

- Induction of apoptosis: this compound has been shown to promote apoptosis in different cancer cell lines, including breast cancer [, , , ], lung cancer [], gastric cancer [], osteosarcoma [, ], and colorectal cancer []. This apoptotic effect is often associated with the modulation of Bcl-2 family proteins, caspases, and mitochondrial pathways.

- Inhibition of cell proliferation: this compound can suppress the proliferation of various cancer cells, including breast cancer [, , , ], lung cancer [], gastric cancer [], osteosarcoma [, ], and colorectal cancer []. This anti-proliferative effect is often linked to cell cycle arrest and the downregulation of proliferation-related signaling pathways.

- Suppression of migration and invasion: this compound has been reported to inhibit the migration and invasion of breast cancer cells [], potentially by downregulating Foxp3 expression and its downstream targets, VEGF and MMP-9.

- Modulation of specific signaling pathways: this compound has been shown to modulate several key signaling pathways involved in cancer development and progression, including the PI3K/Akt/mTOR pathway [, ], MAPK pathway [, ], and NF-κB pathway [, , ].

Q2: How does this compound interact with estrogen receptors?

A2: this compound displays selective binding affinity for both estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ) []. Its actions can be estrogenic or anti-estrogenic depending on its concentration and the cellular context.

Q3: Does this compound impact oxidative stress?

A3: Yes, this compound has demonstrated antioxidant properties in various experimental models. It can protect against oxidative stress-induced cell death in cardiomyocytes [], astrocytes [], and renal tubular cells []. This protective effect is often associated with the activation of the Nrf2/HO-1 signaling pathway.

Q4: How does this compound affect angiogenesis?

A4: this compound has been shown to promote angiogenesis in human umbilical vein endothelial cells and zebrafish embryos []. This pro-angiogenic effect is mediated, at least in part, through the upregulation of VEGF, VEGFR1, and VEGFR2 expression, as well as the activation of the MAPK signaling pathway.

Q5: Does this compound impact inflammation?

A5: Yes, this compound exhibits anti-inflammatory effects in various experimental models, including allergic inflammation [], colitis [], and meningitis [, ]. It can suppress the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.

Q6: What is the molecular formula and weight of this compound?

A6: The molecular formula of this compound is C16H12O5, and its molecular weight is 284.26 g/mol.

Q7: How does cerebral ischemia-reperfusion injury affect the pharmacokinetics of this compound?

A7: In a rat model of cerebral ischemia-reperfusion injury, this compound levels were found to be elevated in both blood and brain tissue following administration of Huangqi Guizhi Wuwu Decoction, a traditional Chinese medicine formula containing this compound [, ]. This suggests that cerebral ischemia-reperfusion injury may alter the distribution and elimination of this compound.

Q8: What in vitro models have been used to study the effects of this compound?

A8: Various in vitro models have been employed to investigate the biological activities of this compound, including:

- Cancer cell lines: Human breast cancer cell lines (MCF-7, T47D, MDA-MB-231, SK-BR-3) [, , , , ], lung cancer cell lines (CL1-0, CL1-0 GEMR) [], gastric cancer cell lines [], osteosarcoma cell lines (MG-63, U2-OS, 143B) [, ], colorectal cancer cell line (HCT-116) [].

- Primary cells: Primary bone marrow macrophages [], human umbilical vein endothelial cells (HUVECs) [], and neonatal rat cardiomyocytes [].

Q9: What animal models have been used to study the effects of this compound?

A9: The following animal models have been used to investigate the effects of this compound in vivo:

- Rodent models of disease: Rats with cerebral ischemia-reperfusion injury [, ], mice with TNBS-induced colitis [], mice with Angiostrongylus cantonensis-induced parasitic meningitis [], mice with diabetic kidney disease [], and obese mice with perivascular adipose tissue dysfunction [].

- Zebrafish embryos: Tg(fli1:EGFP) and Tg(fli1:nEGFP) transgenic zebrafish embryos have been used to study the effects of this compound on angiogenesis [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.